molecular formula C14H22N2 B8566017 2-(2-Aminophenethyl)-1-methylpiperidine CAS No. 37611-80-6

2-(2-Aminophenethyl)-1-methylpiperidine

Cat. No.: B8566017
CAS No.: 37611-80-6
M. Wt: 218.34 g/mol
InChI Key: CCXFKJBMYLLRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Aminophenethyl)-1-methylpiperidine is a piperidine derivative characterized by a 1-methylpiperidine core substituted with a 2-aminophenethyl group. Piperidine scaffolds are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as neurotransmitter transporters and enzymes . The 2-aminophenethyl moiety may enhance binding affinity through hydrogen bonding or aromatic interactions, as seen in analogous compounds .

Properties

CAS No.

37611-80-6

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

2-[2-(1-methylpiperidin-2-yl)ethyl]aniline

InChI

InChI=1S/C14H22N2/c1-16-11-5-4-7-13(16)10-9-12-6-2-3-8-14(12)15/h2-3,6,8,13H,4-5,7,9-11,15H2,1H3

InChI Key

CCXFKJBMYLLRBW-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1CCC2=CC=CC=C2N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Lobelane Series

and highlight lobelane-derived piperidines with modifications at the 1-methylpiperidine core and phenethyl substituents. Key examples include:

  • GZ-253C (2,6-bis(2-(4-methylphenyl)ethyl)-1-methylpiperidine hydrochloride): Features two 4-methylphenethyl groups.
  • AV-1-292C (2,6-bis[2-(1-benzyl-1H-indole-3-yl)ethyl]-1-methylpiperidine hemifumarate): Incorporates bulky indole substituents, yielding potent VMAT2 inhibition (Ki = 73 nM) but reduced selectivity .

Comparison with Target Compound: 2-(2-Aminophenethyl)-1-methylpiperidine lacks the bis-substitution and methyl/indole groups of GZ-253C and AV-1-292C.

Piperidine Derivatives with Aromatic Substituents

  • 4-(2-Aminophenethyl)pyridine (): Replaces the piperidine ring with pyridine. The pyridine’s planar structure reduces basicity (pKa ~1.5 vs. piperidine’s ~11) and solubility (0.75 g/L at 25°C) compared to piperidine derivatives .
  • Compound 19dis (): A 1-methylpiperidine with a 2,5-dimethoxy-4-trifluoromethylphenyl group. The electron-withdrawing trifluoromethyl group enhances metabolic stability but may reduce membrane permeability .

Physicochemical and Pharmacokinetic Properties

While direct data for this compound are unavailable, analogs suggest trends:

  • Melting Point: 4-(2-Aminophenethyl)pyridine melts at 76°C , whereas lobelane analogs like GZ-253C (hydrochloride salt) likely have higher melting points due to ionic character.
  • Solubility: The primary amine in the target compound may enhance aqueous solubility compared to non-polar analogs like GZ-253C.

VMAT2 Inhibition

Lobelane analogs (e.g., GZ-253C, AV-1-292C) inhibit VMAT2, a transporter involved in dopamine storage. Their activity correlates with substituent bulk and electronic properties . The target compound’s 2-aminophenethyl group could modulate VMAT2 affinity, though its monosubstituted structure may reduce potency compared to bis-substituted derivatives.

Serotonin Reuptake Inhibition

highlights 1-methylpiperidines with dimethoxyphenyl groups as serotonin reuptake inhibitors. The target compound’s amine group may engage serotonin transporters differently, warranting further study .

Preparation Methods

Preparation of 2-(o-Nitrostyryl)piperidine

The synthesis begins with the condensation of o-nitrobenzaldehyde with piperidine under basic conditions. While explicit stoichiometric details are omitted in the patent, analogous reactions suggest the use of a catalytic base such as sodium acetate to facilitate Knoevenagel condensation. The resulting 2-(o-nitrostyryl)piperidine is isolated via crystallization or chromatography, though the patent emphasizes solvent removal under reduced pressure as the primary purification method.

Formation of 2'-[2-(2-Methyl-2-piperidyl)ethyl]formanilide

The nitrostyryl intermediate is subsequently subjected to reductive alkylation to introduce the methyl group at the piperidine nitrogen. Hydrogenation in the presence of formaldehyde and a palladium catalyst (e.g., Pd/C) under moderate pressure (40–60 psi) yields 2-(2-methylpiperidyl)ethylaniline. This intermediate is then acylated with formic acid or its derivatives to form the formanilide. The reaction typically employs excess formic acid under reflux, with the patent noting that "vigorous stirring for 3–5 hours ensures complete conversion".

Isolation and Purification Techniques

Salt Formation and Crystallization

To facilitate purification, the free base is often converted to its dihydrochloride salt. This is achieved by dissolving the crude product in ethanol and adding ethanolic hydrogen chloride until precipitation occurs. The dihydrochloride salt exhibits superior crystallinity compared to the free base, enabling high-purity recovery (>98%) via recrystallization from ethanol-ethyl acetate mixtures.

Free Base Isolation

The free base is regenerated by treating the dihydrochloride salt with aqueous sodium hydroxide (2 M) and extracting with ethyl acetate. Post-extraction, the organic layer is dried over magnesium sulfate and concentrated under vacuum. Notably, the patent highlights that "ether or ethyl acetate are preferred solvents due to their immiscibility with water and low boiling points".

Alternative Synthetic Approaches

Catalytic Hydrogenation of Precursors

A secondary route involves the hydrogenation of this compound derivatives. For example, US4064254A describes the reduction of 2-(o-isopropylaminophenethyl)-1-methylpiperidine using platinum oxide (Adams' catalyst) in ethanol under 40 psi hydrogen. While this method primarily targets N-alkylated analogs, adjusting the hydrogenation conditions (e.g., substituting acetone with formaldehyde) could theoretically yield the parent amine.

Acylation and Subsequent Modifications

The patent also explores acylation reactions with cinnamoyl and thiophenecarbonyl chlorides. Although these steps generate amide derivatives (e.g., 2'-[2-(1-methyl-2-piperidyl)-ethyl]-2-thiophenecarboxanilide), they provide insights into protecting group strategies. For instance, the thiophenecarboxanilide derivative is isolated as a mucate salt, demonstrating the versatility of salt formation in purifying structurally complex amines.

Comparative Analysis of Synthetic Routes

The table below summarizes the key attributes of the two principal methods:

Parameter Hydrolysis of Formanilide Catalytic Hydrogenation
Starting Material 2-(o-Nitrostyryl)piperidineN-Isopropyl derivative
Reaction Time 18–24 hours6–8 hours
Catalyst NonePlatinum oxide
Yield (Reported) Not specifiedNot specified
Purity >98% (after crystallization)>95% (after extraction)
Scalability High (batch processing)Moderate (pressure required)

The hydrolysis route is favored for its simplicity and avoidance of high-pressure equipment, though hydrogenation offers faster reaction times.

Recent Developments in Piperidine Alkaloid Synthesis

Recent patents, such as KR900001203B1 and US8697876B2, emphasize advancements in Grignard reagent applications and transfer hydrogenation. While these methods target distinct piperidine derivatives (e.g., encainide), they underscore the growing role of organometallic chemistry in constructing tertiary amine centers. For instance, KR900001203B1 employs Turbo Grignard reagents (isopropylmagnesium chloride/lithium chloride) to form carbon-carbon bonds adjacent to nitrogen, a strategy potentially adaptable to this compound synthesis .

Q & A

Q. What are the key steps for synthesizing 2-(2-Aminophenethyl)-1-methylpiperidine?

Synthesis typically involves multi-step routes, including alkylation or reductive amination. For example, piperidine derivatives often require coupling an amine group (e.g., 2-aminophenethyl) to a methyl-substituted piperidine core under inert conditions. Catalysts like palladium or nickel may be used for hydrogenation steps. Purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by identifying proton environments and carbon frameworks. Mass spectrometry (MS) verifies molecular weight, while Fourier-Transform Infrared (FTIR) spectroscopy detects functional groups like amines. High-Performance Liquid Chromatography (HPLC) assesses purity .

Q. What safety precautions are necessary when handling this compound?

Due to its amine group, the compound may be air-sensitive or hygroscopic. Use inert atmospheres (e.g., nitrogen gloveboxes) during synthesis. Personal protective equipment (PPE), including gloves and goggles, is mandatory. Refer to safety data sheets (SDS) for toxicity profiles and disposal guidelines .

Advanced Research Questions

Q. How can contradictory reports on the biological activity of this compound be resolved?

Discrepancies in biological data (e.g., cytotoxicity vs. therapeutic efficacy) may arise from differences in assay conditions (e.g., cell lines, concentrations). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and compare structural analogs (e.g., methyl-substituted piperidines) to isolate structure-activity relationships .

Q. What computational methods predict the interaction of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) models binding affinities to receptors like GPCRs or enzymes. Density Functional Theory (DFT) calculations analyze electronic properties influencing reactivity. Molecular dynamics simulations assess stability of ligand-target complexes under physiological conditions .

Q. How can synthesis yield be optimized for scaled-up production?

Reaction parameters (temperature, solvent polarity, catalyst loading) must be systematically varied using Design of Experiments (DoE). Continuous-flow reactors improve mixing and heat transfer. Monitor intermediates via in-line spectroscopy (e.g., Raman) to minimize side reactions .

Q. What strategies differentiate enantiomers of this compound for chiral pharmacology studies?

Chiral chromatography (e.g., HPLC with amylose-based columns) separates enantiomers. Asymmetric synthesis using chiral auxiliaries or catalysts (e.g., BINAP-ruthenium complexes) ensures enantioselectivity. Circular Dichroism (CD) spectroscopy confirms absolute configuration .

Methodological Notes

  • Experimental Design : For pharmacological studies, include positive/negative controls and dose-response curves to validate specificity .
  • Data Analysis : Use multivariate statistics (e.g., PCA) to correlate structural modifications with activity trends .
  • Safety Compliance : Adhere to OSHA and GHS protocols for hazardous chemical handling, including fume hoods and spill kits .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.